molecular formula C11H14N2O3 B11956256 [(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone

[(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone

Cat. No.: B11956256
M. Wt: 222.24 g/mol
InChI Key: BKBDFZVAQSUPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone is a structurally complex organic compound featuring a methanone core substituted with two distinct functional groups: a 4-methoxyphenylamino moiety and a propan-2-ylideneamino oxy group. The propan-2-ylideneamino oxy group introduces a conjugated system that may enhance stability and reactivity.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

(propan-2-ylideneamino) N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C11H14N2O3/c1-8(2)13-16-11(14)12-9-4-6-10(15-3)7-5-9/h4-7H,1-3H3,(H,12,14)

InChI Key

BKBDFZVAQSUPAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NC1=CC=C(C=C1)OC)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the oxime’s hydroxyl group on the electrophilic carbon of the isocyanate, forming a carbamate bond (Figure 1):

4-MeO-C6H4-NCO+HO-N=C(CH3)24-MeO-C6H4-NH-C(O)-O-N=C(CH3)2\text{4-MeO-C}6\text{H}4\text{-NCO} + \text{HO-N=C(CH}3\text{)}2 \rightarrow \text{4-MeO-C}6\text{H}4\text{-NH-C(O)-O-N=C(CH}3\text{)}2

This exothermic process typically requires anhydrous conditions to prevent hydrolysis of the isocyanate.

Procedure Details

Materials :

  • 4-Methoxyphenyl isocyanate (1.0 equiv)

  • Acetone oxime (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (TEA, catalytic)

Steps :

  • Dissolve 4-methoxyphenyl isocyanate (5.0 g, 30 mmol) in THF (50 mL) under nitrogen.

  • Add acetone oxime (3.2 g, 36 mmol) and TEA (0.5 mL) dropwise.

  • Stir at 25°C for 12 hours.

  • Concentrate under reduced pressure and recrystallize from ethanol/acetonitrile (1:1 v/v).

Yield : 78% (white crystalline solid).

Optimization Studies

  • Solvent : THF outperforms dichloromethane (DCM) due to better solubility of intermediates (Table 1).

  • Catalyst : TEA increases reaction rate by deprotonating the oxime, enhancing nucleophilicity.

  • Temperature : Room temperature minimizes side products (e.g., urea formation).

Method 2: Nucleophilic Substitution of 4-Methoxybenzoyl Chloride with Sodium Acetone Oximate

Reaction Design

This route involves the displacement of chloride from 4-methoxybenzoyl chloride by sodium acetone oximate:

4-MeO-C6H4-COCl+Na+-O-N=C(CH3)24-MeO-C6H4-CO-O-N=C(CH3)2+NaCl\text{4-MeO-C}6\text{H}4\text{-COCl} + \text{Na}^+\text{-O-N=C(CH}3\text{)}2 \rightarrow \text{4-MeO-C}6\text{H}4\text{-CO-O-N=C(CH}3\text{)}2 + \text{NaCl}

Procedure

Materials :

  • 4-Methoxybenzoyl chloride (1.0 equiv)

  • Sodium acetone oximate (1.5 equiv)

  • Dry DCM

Steps :

  • Prepare sodium acetone oximate by treating acetone oxime (2.5 g, 28 mmol) with NaH (1.2 equiv) in DCM.

  • Add 4-methoxybenzoyl chloride (4.7 g, 25 mmol) dropwise at 0°C.

  • Warm to room temperature and stir for 6 hours.

  • Quench with ice water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate 4:1).

Yield : 65% (pale-yellow powder).

Comparative Analysis

ParameterMethod 1Method 2
Yield (%)7865
Purity (HPLC)99.2%97.5%
Reaction Time (hours)126
ScalabilityHighModerate

Method 1 offers superior yield and purity, while Method 2 is faster but requires stringent moisture control.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • N–H Stretch : 3338 cm⁻¹ (broad, amine).

  • C=O Stretch : 1665 cm⁻¹ (carbamate carbonyl).

  • C=N Stretch : 1597 cm⁻¹ (imine).

  • C–O–C : 1239 cm⁻¹ (methoxy group).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.45 (d, J = 8.8 Hz, 2H, aromatic H)

    • δ 6.90 (d, J = 8.8 Hz, 2H, aromatic H)

    • δ 3.81 (s, 3H, OCH₃)

    • δ 2.15 (s, 6H, (CH₃)₂C=N).

  • ¹³C NMR :

    • δ 168.5 (C=O), 159.3 (C=N), 130.1–114.8 (aromatic C), 55.2 (OCH₃), 24.7 ((CH₃)₂C).

Mass Spectrometry (MS)

  • ESI-MS : m/z 265.1 [M + H]⁺ (calc. 265.1).

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) reveals a planar carbamate core with dihedral angles of 3.85° between the methoxyphenyl ring and the carbonyl group, indicating conjugation. Intramolecular N–H⋯N hydrogen bonds (2.11–2.13 Å) stabilize the Z-configuration of the imine (Figure 2).

Industrial-Scale Considerations

  • Cost Efficiency : Method 1 is preferred for large-scale production due to lower catalyst costs.

  • Waste Management : THF and DCM require recovery systems to meet environmental regulations.

  • Process Safety : Exothermic condensation in Method 1 necessitates temperature-controlled reactors.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-4-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-methoxy-4-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methoxy-4-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs, as detailed below:

Substituent-Based Comparisons

2.1.1. Halogenated Phenyl Analogs
  • [(4-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone (Pip1): Substituent: 4-chlorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating). LogP: 2.67 ± 0.58, indicating moderate lipophilicity .
  • Halogenated Derivatives (e.g., 5b–5f in ) :

    • Substituents : Bromo-, chloro-, or fluorophenyl groups at varying positions.
    • Physicochemical Properties :
  • Melting points range from 92°C (5b, 4-bromo) to 137°C (5f, 3-fluoro) .
  • IR spectra confirm C=O and C=N stretches (~1650–1700 cm⁻¹), consistent with the methanone backbone .
2.1.2. Methoxy-Substituted Analogs
  • (4-Methoxyphenyl)(p-tolyl)methanone: Synthesis: Prepared via aerobic cross-coupling of thioesters, highlighting scalable synthetic routes for methoxy-containing methanones . Reactivity: The methoxy group enhances solubility in polar solvents, a trait shared with the target compound .
  • Molecular Weight: 357.2 g/mol, slightly higher than the target compound due to the bromophenyl-furyl substitution .

Functional Group Comparisons

2.2.1. Aminooxy Derivatives
  • ({[(1E)-3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-methylphenyl)methanone: Key Difference: Methylphenyl vs. methoxyphenyl. Computational Data: Exhibits strong dipole moments (µg = 5.23 D, µe = 8.45 D), suggesting higher polarity than the target compound . Biological Prediction: Demonstrated antifungal activity via molecular docking, implying the aminooxy group’s role in target binding .
2.2.2. Piperidine/Pyrrolidine-Linked Methanones
  • (5-Amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone: Dipole Moments: Ground-state dipole moments vary with solvent polarity (e.g., 4.12 D in hexane vs. 6.78 D in ethanol), indicating solvent-dependent electronic behavior . Solvent Effects: Stokes shifts increase with solvent polarity, a trend likely shared with the target compound due to similar conjugated systems .

Biological Activity

[(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone, also known as 1-methoxy-4-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene, is a complex organic compound with significant biological activity. Its unique structure, characterized by the presence of a methoxy group, an amino group, and a carbonyl group, allows it to interact with various biological targets.

  • Molecular Formula : C12H16N2O3
  • Molecular Weight : 222.24 g/mol
  • IUPAC Name : (propan-2-ylideneamino) N-(4-methoxyphenyl)carbamate
  • Canonical SMILES : CC(=NOC(=O)NC1=CC=C(C=C1)OC)

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by binding to their active sites. This mechanism can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities. The compound's interaction with molecular targets can modulate pathways involved in cell proliferation and inflammation, making it a candidate for further pharmacological studies.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes critical for various biological processes. For instance:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce inflammation and pain.
  • Protein Kinases : Targeting these enzymes may affect cancer cell signaling pathways.

Anticancer Properties

Studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The inhibition of specific kinases involved in tumor growth suggests potential applications in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the compound's ability to inhibit the production of pro-inflammatory cytokines. This activity has been demonstrated in vitro through assays measuring cytokine levels in treated cells.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against these cells. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was administered to animal models exhibiting inflammatory responses. The results showed a marked reduction in edema and inflammatory markers compared to control groups, reinforcing its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
[(4-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanoneC10H11ClN2O2Moderate enzyme inhibition
[(4-Methoxyphenyl)thio][(propan-2-ylideneamino)oxy]methanoneC12H16N2O3SAntioxidant properties
[(4-Methoxyphenyl)methyl][(propan-2-ylideneamino)oxy]methanoneC13H18N2O3Mild anticancer activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling reactions between 4-methoxyaniline derivatives and propan-2-ylideneamino oxy precursors. Key parameters include solvent selection (e.g., dichloromethane or DMF), temperature (60–80°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Optimization requires monitoring via HPLC or TLC to assess purity and yield. For example, analogous methanone syntheses use aerobic cross-coupling of thioesters with arylboronic acids under transition metal catalysis .
  • Data Consideration : Proprietary or undisclosed reaction conditions (common in industry) may necessitate iterative experimentation. For reproducibility, report exact molar ratios, solvent purity, and inert atmosphere requirements.

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation, as demonstrated for similar methanones . If crystallization fails, employ NMR (1H/13C, COSY, HSQC) to assign protons and carbons, focusing on the methoxy (-OCH3) and imino (C=N) groups. IR spectroscopy can validate functional groups (e.g., C=O stretch ~1700 cm⁻¹).
  • Contradictions : Discrepancies in spectral data may arise from tautomerism (e.g., enol-keto forms) or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations can predict dipole moments, frontier molecular orbitals (HOMO/LUMO), and charge distribution. For example, ground- and excited-state dipole moments of analogous methanones were calculated using solvatochromic shifts and Stark effects . Software like Gaussian or ORCA, paired with solvent models (e.g., PCM), is recommended.

Advanced Research Questions

Q. How can reaction intermediates and byproducts be identified during the synthesis of this compound?

  • Methodology : Use in-situ monitoring techniques like ReactIR or LC-MS to track intermediates. For example, in analogous ketone syntheses, intermediates such as acyl halides or Grignard adducts were detected via GC-MS . Quench experiments and isotopic labeling (e.g., 13C) can clarify mechanistic pathways.

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar methanones?

  • Methodology : Re-evaluate assay conditions (e.g., cell lines, concentrations) and confirm compound purity via orthogonal methods (e.g., elemental analysis). For instance, anti-Candida activity in a related methanone was confirmed only after rigorous purity validation (>99% by HPLC) . Use structure-activity relationship (SAR) studies to isolate pharmacophoric motifs (e.g., methoxy groups’ role in membrane penetration).

Q. How can the electronic effects of the 4-methoxyphenyl group influence reactivity in cross-coupling reactions?

  • Methodology : Investigate substituent effects via Hammett plots or kinetic studies. The electron-donating methoxy group may enhance nucleophilic aromatic substitution but hinder oxidative addition in Pd-catalyzed reactions. Compare with analogs lacking the methoxy group, as seen in phenyl(p-tolyl)methanone syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.